N1,N1-dimethyl-3-(4-pyridyl)propan-1-amine
Overview
Description
N1,N1-dimethyl-3-(4-pyridyl)propan-1-amine is a chemical compound that belongs to the class of tertiary amines. It is commonly used as a nitrification inhibitor in agriculture to reduce the loss of nitrogen from fertilizers. The compound has a molecular formula of C10H16N2 and a molecular weight of 164.25 g/mol .
Scientific Research Applications
N1,N1-dimethyl-3-(4-pyridyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on biological systems, including its role as a nitrification inhibitor.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Used in the production of agrochemicals and as an intermediate in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethyl-3-(4-pyridyl)propan-1-amine typically involves the reaction of 4-(3-bromopropyl)pyridine hydrobromide with dimethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction routes as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N1,N1-dimethyl-3-(4-pyridyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of N1,N1-dimethyl-3-(4-pyridyl)propan-1-amine involves its interaction with specific molecular targets. In the context of its use as a nitrification inhibitor, the compound inhibits the activity of nitrifying bacteria, thereby reducing the conversion of ammonium to nitrate. This helps in retaining nitrogen in the soil, making it available for plant uptake.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-(4-nitrophenoxy)-1-propanamine
- 1-(3-pyridyl)-2-methyl-1-propanamine
- 2-methyl-1-(4-pyridyl)-1-propanamine
Uniqueness
N1,N1-dimethyl-3-(4-pyridyl)propan-1-amine is unique due to its specific structure, which includes a pyridine ring and a dimethylamino group. This structure imparts distinct chemical and biological properties, making it valuable in various applications, particularly as a nitrification inhibitor in agriculture .
Properties
IUPAC Name |
N,N-dimethyl-3-pyridin-4-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(2)9-3-4-10-5-7-11-8-6-10/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRSMEHVLAYWMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332663 | |
Record name | N,N-Dimethyl-3-(pyridin-4-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64262-19-7 | |
Record name | N,N-Dimethyl-3-(pyridin-4-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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